molecular formula C19H19ClN2O3 B2426659 methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448048-12-1

methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2426659
CAS No.: 1448048-12-1
M. Wt: 358.82
InChI Key: JPXPOCNVCDVIAB-UHFFFAOYSA-N
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Description

Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where the dihydroisoquinoline core is reacted with a chlorophenyl acyl chloride in the presence of a Lewis acid catalyst.

    Acetamido group addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alkanes or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(2-(2-bromophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 7-(2-(2-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 7-(2-(2-methylphenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of methyl 7-(2-(2-chlorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 7-[[2-(2-chlorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-19(24)22-9-8-13-6-7-16(10-15(13)12-22)21-18(23)11-14-4-2-3-5-17(14)20/h2-7,10H,8-9,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXPOCNVCDVIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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